molecular formula C11H16FN3 B1415973 1-[(6-Fluoropyridin-3-yl)methyl]-4-methylpiperazine CAS No. 2138552-40-4

1-[(6-Fluoropyridin-3-yl)methyl]-4-methylpiperazine

Cat. No.: B1415973
CAS No.: 2138552-40-4
M. Wt: 209.26 g/mol
InChI Key: ORBRVSIJLKLUMB-UHFFFAOYSA-N
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Description

1-[(6-Fluoropyridin-3-yl)methyl]-4-methylpiperazine is a fluorinated organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a fluoropyridine moiety attached to a piperazine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Fluoropyridin-3-yl)methyl]-4-methylpiperazine typically involves the reaction of 6-fluoropyridine with 4-methylpiperazine under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperazine, followed by nucleophilic substitution with 6-fluoropyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(6-Fluoropyridin-3-yl)methyl]-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(6-Fluoropyridin-3-yl)methyl]-4-methylpiperazine has diverse applications in scientific research:

Comparison with Similar Compounds

  • 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine
  • 1-[(6-Bromopyridin-3-yl)methyl]-4-methylpiperazine
  • 1-[(6-Iodopyridin-3-yl)methyl]-4-methylpiperazine

Uniqueness: 1-[(6-Fluoropyridin-3-yl)methyl]-4-methylpiperazine stands out due to the presence of the fluorine atom, which imparts unique electronic properties. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding affinity compared to its halogenated analogs .

Properties

IUPAC Name

1-[(6-fluoropyridin-3-yl)methyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3/c1-14-4-6-15(7-5-14)9-10-2-3-11(12)13-8-10/h2-3,8H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBRVSIJLKLUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CN=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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